molecular formula C12H17N3O3S2 B7140654 N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B7140654
M. Wt: 315.4 g/mol
InChI Key: DZLWJVPFTMTBAQ-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring, an oxazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-7-10(4)19-11(13-7)6-15(5)20(16,17)12-8(2)14-18-9(12)3/h6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLWJVPFTMTBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN(C)S(=O)(=O)C2=C(ON=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole and oxazole intermediates, followed by their coupling through sulfonamide formation. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide
  • 4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-pyrimidinamine trifluoroacetate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

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